molecular formula C23H29N3O6 B4233262 Ethyl 4-{3-[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate

Ethyl 4-{3-[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate

Cat. No.: B4233262
M. Wt: 443.5 g/mol
InChI Key: XCBVKILPRWAUEB-UHFFFAOYSA-N
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Description

Ethyl 4-{3-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate is a complex organic compound with a unique structure that includes morpholine, piperidine, and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{3-[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the morpholine and piperidine derivatives, followed by their coupling with the pyrrolidine ring. The final step involves esterification with benzoic acid to form the ethyl ester .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is designed to be scalable for large-scale production while maintaining the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{3-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-{3-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 4-{3-[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{3-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate is unique due to its combination of morpholine, piperidine, and pyrrolidine rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

ethyl 4-[3-[4-(morpholine-4-carbonyl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O6/c1-2-32-23(30)17-3-5-18(6-4-17)26-20(27)15-19(22(26)29)24-9-7-16(8-10-24)21(28)25-11-13-31-14-12-25/h3-6,16,19H,2,7-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBVKILPRWAUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-{3-[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate
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Ethyl 4-{3-[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate
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Ethyl 4-{3-[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate
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Ethyl 4-{3-[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate
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Ethyl 4-{3-[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate
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Ethyl 4-{3-[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate

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